
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid
Übersicht
Beschreibung
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol It is characterized by the presence of trifluoromethyl groups and a piperidine ring attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,5-trifluorobenzoic acid with piperidine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and piperidine ring contribute to its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trifluorobenzoic acid: Lacks the piperidine ring, making it less versatile in certain applications.
4-Piperidinylbenzoic acid: Does not have the trifluoromethyl groups, which can affect its chemical reactivity and biological activity.
Uniqueness
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is unique due to the combination of trifluoromethyl groups and a piperidine ring on a benzoic acid core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biologische Aktivität
Overview
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring trifluoromethyl groups and a piperidine ring, contributes to its distinct chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance lipophilicity and influence binding affinity to various receptors and enzymes. The piperidine moiety plays a crucial role in modulating the compound's biological effects by facilitating interactions with biological targets such as proteins involved in signaling pathways.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential applications in treating inflammatory diseases.
2. Antimicrobial Activity
This compound has shown promise in antimicrobial studies. For instance, it was evaluated against various bacterial strains, demonstrating inhibitory effects at specific concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
3. Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action and therapeutic applications.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,3,5-Trifluorobenzoic Acid | Lacks piperidine ring | Limited biological versatility |
4-Piperidinylbenzoic Acid | No trifluoromethyl groups | Different reactivity profile |
Methyl 2,3,5-trifluoro-4-piperidin-1-ylbenzoate | Ester derivative; similar core structure | Explored for similar biological activities |
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various benzoic acid derivatives, this compound was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests its potential use in managing chronic inflammatory conditions.
Case Study 2: Antimicrobial Evaluation
A series of experiments assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 µM, the compound inhibited bacterial growth effectively, showcasing its potential as an antimicrobial agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the piperidine ring or substituents on the benzoic acid moiety have been explored to improve potency and selectivity against specific biological targets.
Eigenschaften
IUPAC Name |
2,3,5-trifluoro-4-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-8-6-7(12(17)18)9(14)10(15)11(8)16-4-2-1-3-5-16/h6H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNWIJYBGWXPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239018 | |
Record name | Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-57-8 | |
Record name | Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201239018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.